molecular formula C9H11NO B188244 1,2,3,4-Tetrahydroquinolin-8-ol CAS No. 6640-50-2

1,2,3,4-Tetrahydroquinolin-8-ol

Cat. No. B188244
Key on ui cas rn: 6640-50-2
M. Wt: 149.19 g/mol
InChI Key: WYKWUPMZBGOFOV-UHFFFAOYSA-N
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Patent
US04843082

Procedure details

A solution of 2.5 g (17.2 mmol) of 8-hydroxyquinoline in 50 ml of methanol was treated with 680 mg of platinum oxide and was hydrogenated in a Parr apparatus at 40 PSI until hydrogen absorption ceased. The suspension was filtered through Celite, the filtrate was evaporated and the residue was recrystallized from dichloromethane: hexane to provide 1.82 g of analytically pure, green tinged needles: melting point 117.5°-119° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2>CO.[Pt]=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[OH:1])[CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
680 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a Parr apparatus at 40 PSI until hydrogen absorption
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from dichloromethane
CUSTOM
Type
CUSTOM
Details
hexane to provide 1.82 g of analytically pure, green tinged needles

Outcomes

Product
Name
Type
Smiles
N1CCCC2=CC=CC(=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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